molecular formula C16H19ClN4O B3012109 2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 929967-59-9

2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B3012109
CAS No.: 929967-59-9
M. Wt: 318.81
InChI Key: KKLSYFAVHHDVOX-UHFFFAOYSA-N
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Description

2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound featuring a tetrahydroquinoline core linked to a piperazine ring substituted with a 2-chloroacetyl group. The compound was synthesized via the reaction of intermediate 1e with chloroacetyl chloride, yielding a brown solid in 84% yield . Key spectroscopic data include:

  • IR peaks: 1676 cm⁻¹ (C=O stretch) and 2210 cm⁻¹ (C≡N stretch).
  • Melting point: 186–188°C.
  • Elemental analysis: Calcd. C 63.24%, H 6.98%, N 15.53%; Found: C 63.62%, H 7.19%, N 15.81% .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c17-10-15(22)20-5-7-21(8-6-20)16-13(11-18)9-12-3-1-2-4-14(12)19-16/h9H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLSYFAVHHDVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chloroacetyl group.

    Cyclization to Form Tetrahydroquinoline: The intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and reagents may be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Tetrahydrofuran (THF), dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride followed by cyclization to form the tetrahydroquinoline structure. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
  • Mass Spectrometry (MS) : Provides molecular weight information.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exhibit significant antimicrobial activity. For instance:

  • A study reported that certain synthesized derivatives showed comparable antimicrobial efficacy to standard drugs like ciprofloxacin and fluconazole against various bacterial strains .
  • The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis and function.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Key findings include:

  • In vitro assays indicated that some derivatives exhibited notable cytotoxicity against cancer cell lines, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .
  • Molecular docking studies suggest that these compounds may bind effectively to targets involved in cancer cell proliferation, providing a basis for their anticancer potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates:

  • Modifications on the piperazine ring and the introduction of various substituents can enhance antibacterial and anticancer activities.
  • The presence of electron-withdrawing groups significantly affects the compound's lipophilicity and interaction with biological targets .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDerivatives showed significant activity against Gram-positive bacteria with lower MIC values compared to standard treatments .
Study 2Anticancer EvaluationCompound derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth in vitro .
Study 3Molecular DockingPredictive modeling revealed strong binding affinities to target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets in biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry. Modifications here alter electronic properties and biological interactions.

Azidoacetyl Derivative (3e)
  • Structure : Replaces chloroacetyl with azidoacetyl.
  • Synthesis : Derived from 2e via sodium azide substitution (85% yield) .
  • Properties :
    • IR peaks: 1655 cm⁻¹ (C=O), 2103 cm⁻¹ (N₃), and 2213 cm⁻¹ (C≡N).
    • Melting point: 174–176°C, lower than the chloroacetyl analog, suggesting weaker intermolecular forces .
  • Significance : Azide groups enable click chemistry for bioconjugation, enhancing drug delivery applications.
Triazole-Thioether Hybrid (10c)
  • Structure : Incorporates a thioether-linked triazole and cyclopenta[c]pyridine.
  • Synthesis : Reaction of 2a and 9b (76% yield) .
  • Properties :
    • IR peaks: 1648 cm⁻¹ (C=O), 2207 and 2220 cm⁻¹ (C≡N).
    • Molecular weight: 704.3135 g/mol (vs. 360.88 g/mol for the target compound) .
  • Significance : The triazole-thioether moiety enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.

Modifications to the Tetrahydroquinoline Core

The tetrahydroquinoline core influences solubility and π-π stacking interactions.

Aminocarbonyl Derivatives ()
  • Structure: Substituents like aminocarbonyl or chlorophenyl groups.
  • Properties: X-ray crystallography reveals tricyclic frameworks with β angles of 94.31–105.34°, indicating non-planar conformations .
  • Significance : Rigid structures may improve selectivity for kinase inhibitors.
Mercapto Derivatives ()
  • Structure : 2-Mercapto groups with phenacyl or ethyl ester substituents.
  • Synthesis : Reaction with phenacyl bromide or chloroacetic acid .
  • Significance : Thioether linkages enhance redox activity, useful in prodrug designs.

Physicochemical and Spectroscopic Comparisons

Compound Melting Point (°C) C=O IR (cm⁻¹) C≡N IR (cm⁻¹) Molecular Weight (g/mol) Yield (%)
Target Compound 186–188 1676 2210 360.88 84
Azidoacetyl Derivative 174–176 1655 2213 367.42 85
Triazole-Thioether Hybrid 160–162 1648 2207, 2220 704.31 76
Mercapto Derivative 243–246 - 2219 386.40 68
  • Key Trends: Chloroacetyl derivatives exhibit higher melting points than azido or triazole analogs, likely due to stronger dipole interactions. C≡N stretches remain consistent (~2200 cm⁻¹), confirming cyano group stability across derivatives.

Biological Activity

2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of piperazine derivatives followed by chlorination and cyclization processes. The final product is characterized using various physicochemical methods to confirm its structure.

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated using standard methods such as the tube dilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole.

CompoundAntimicrobial Activity (MIC)Comparison Standard
3EffectiveCiprofloxacin
8EffectiveFluconazole
11ModerateCiprofloxacin
12ModerateFluconazole

The study showed that compounds 3, 8, 11, and 12 were particularly effective against a range of bacterial strains, suggesting their potential use as antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, the anticancer activity was assessed using the MTT assay. The compound demonstrated varying levels of cytotoxicity against different cancer cell lines.

CompoundIC50 Value (µM)Comparison Standard
5155-Fluorouracil
720Tomudex

Compound 5 exhibited good anticancer activity but was less potent than established chemotherapeutic agents such as 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies were performed using Schrodinger software to predict the binding affinity of the synthesized compounds to target proteins. The docking results indicated that compounds 5 and 7 had favorable interactions with key targets involved in cancer cell proliferation and microbial resistance.

Binding Affinity Results

The binding affinities were calculated based on docking scores which reflect the stability of the ligand-receptor complex:

CompoundTarget ProteinBinding Affinity (kcal/mol)
5Protein Kinase A-9.5
7DNA Topoisomerase-8.7

These results suggest that modifications in the chemical structure can enhance biological efficacy and specificity towards target proteins .

Case Studies

Several case studies have highlighted the relevance of piperazine derivatives in drug development. For instance:

  • Study on Piperazine Derivatives : A comprehensive evaluation of piperazine derivatives showed enhanced antibacterial properties against Gram-positive bacteria when modified with various substituents .
  • Anticancer Evaluation : Another study illustrated how specific modifications in piperazine-containing compounds led to improved cytotoxic effects against various cancer cell lines .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a tetrahydroquinoline-3-carbonitrile precursor with 2-chloroacetyl chloride in the presence of a piperazine derivative. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., acetic anhydride/acetic acid mixtures) enhance reaction efficiency .
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, improving coupling efficiency .
  • Temperature : Reflux conditions (~100–120°C) are critical for completing the reaction within 2–12 hours .
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic characterization is essential:

  • IR Spectroscopy : The nitrile (CN) stretch near 2,219 cm⁻¹ and carbonyl (C=O) bands at ~1,719 cm⁻¹ confirm functional groups .
  • NMR Analysis : 1H^1\text{H}-NMR should show signals for the tetrahydroquinoline protons (δ 1.65–2.34 ppm) and piperazine-CH2_2 groups (δ 3.16–3.90 ppm). 13C^{13}\text{C}-NMR resolves carbonyl carbons (~165–171 ppm) .
  • Mass Spectrometry : HRMS or EI-MS should match the molecular ion (e.g., m/z 393 for analogs) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Purity (>97%) and low moisture content (<0.1%) are critical to prevent hydrolysis of the chloroacetyl group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent interactions. Strategies include:

  • 2D-NMR (COSY, HSQC) : Resolves ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • HRMS Isotopic Pattern Analysis : Verifies molecular formula consistency (e.g., chlorine’s isotopic signature) .
  • Control Experiments : Repeat synthesis with deuterated solvents or alternative catalysts to isolate artifacts .

Q. What strategies are effective in optimizing the coupling efficiency of the chloroacetyl group to the piperazine ring?

  • Methodological Answer :

  • Solvent Optimization : Replace acetic acid with DMF for higher polarity, improving nucleophilicity of the piperazine nitrogen .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
  • Protecting Groups : Temporarily protect reactive sites on tetrahydroquinoline (e.g., Boc groups) to prevent side reactions .

Q. How does the substitution pattern on the tetrahydroquinoline core influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Lipophilicity : Electron-withdrawing groups (e.g., -CN) increase logP, enhancing membrane permeability but reducing solubility .
  • Bioactivity : Substitutions at the 5,6,7,8-positions modulate interactions with biological targets (e.g., CYP450 enzymes). For example, fluorinated analogs show improved inhibitory potency .

Q. What in silico or experimental approaches are recommended to assess the compound’s potential as a CYP enzyme inhibitor?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to CYP3A4/2D6 active sites, focusing on piperazine-quinoline interactions .
  • Fluorescence-Based Assays : Measure IC50_{50} values using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4) .
  • Metabolite Identification : LC-MS/MS detects stable metabolites, ruling out rapid hepatic clearance .

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